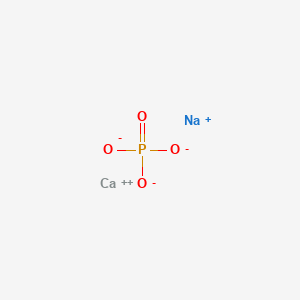
Calcium sodium phosphate
Descripción general
Descripción
Calcium sodium phosphate is an inorganic compound that is typically found as a white crystalline solid. It is known for its low solubility in water but can dissolve in acidic solutions. This compound is used in various applications due to its unique chemical properties and stability.
Mecanismo De Acción
Target of Action
Calcium sodium phosphate, also known as Rhenanite, primarily targets the gastrointestinal tract and bone tissues . In the gastrointestinal tract, it reacts with hydrochloric acid to neutralize pH . In bone tissues, it provides a source of calcium and phosphate ions, supporting the remineralization of teeth and bone homeostasis .
Mode of Action
The phosphate ions in this compound likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, this compound provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . Rhenanite has been shown to support cellular proliferation together with the expression of osteogenic markers at a level higher than other calcium phosphates .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a vital role in the formation of cell membranes, DNA and RNA molecules, energy metabolism, signal transduction, and pH buffering . In bone, it is essential for bone stability in the form of apatite . The phosphate ions in this compound likely react with hydrochloric acid in the stomach to neutralize the pH .
Pharmacokinetics
The solubility of this compound is pH-dependent . As pH increases, the solubility of the compound increases . This property affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The primary result of this compound action is the neutralization of stomach pH and the provision of calcium and phosphate ions for remineralization of teeth and bone homeostasis . This can contribute to the maintenance of healthy teeth and bones. Rhenanite, specifically, has been shown to support cellular proliferation and the expression of osteogenic markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other ions in the environment can affect the compound’s solubility and reactivity
Análisis Bioquímico
Biochemical Properties
Calcium sodium phosphate interacts with various biomolecules in the body. It plays a significant role in biochemical energy transfer via adenosine triphosphate (ATP), maintenance of genetic information with nucleotides DNA and RNA, intracellular signaling, and membrane structural integrity . The compound, Rhenanite, is involved in these biochemical reactions due to its phosphate component .
Cellular Effects
This compound influences various cellular processes. It contributes to the regulation of cytoplasmic calcium levels and calcium-dependent cellular processes . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound can affect the concentration of free calcium in the cell, influencing various cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It mediates the exchange of one Ca2+ ion against three to four Na+ ions across the cell membrane, contributing to the regulation of cytoplasmic Ca2+ levels . This interaction can influence enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound can transform into an apatite containing carbonate, sodium, and magnesium when inserted in tooth sockets of beagle dogs . This transformation indicates the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a key role in phosphate metabolism, acting as a weak acid . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is involved in active transcellular and passive paracellular absorption in the intestine . It is also transported to and from bone, skeletal muscle, and soft tissues, and its distribution is regulated by various factors, including extracellular fluid phosphate concentration, rate of blood flow, and activity of cell phosphate transporters .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is known that calcium ions are moved by means of plasma membrane channels from tissue fluid into the cytosol of osteoblasts and other vertebrate mineralization-related cell types
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium sodium phosphate can be synthesized through several methods, including wet chemical precipitation, solvothermal synthesis, sol-gel method, microwave-assisted method, sonochemical synthesis, enzyme-assisted method, spray drying, and electrospinning . These methods allow for the preparation of this compound with high purity and desired morphology.
Industrial Production Methods: In industrial settings, this compound is often produced using the wet chemical precipitation method. This involves reacting calcium chloride with sodium phosphate under controlled conditions to precipitate this compound. The reaction is typically carried out in an aqueous medium, and the precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Calcium sodium phosphate undergoes various chemical reactions, including double replacement reactions. For example, it reacts with hydrochloric acid to form calcium chloride, sodium chloride, and phosphoric acid .
Common Reagents and Conditions:
Hydrochloric Acid: Used in reactions to produce calcium chloride and phosphoric acid.
Sodium Chloride: Often a byproduct in reactions involving this compound.
Major Products Formed:
Calcium Chloride: Formed when this compound reacts with hydrochloric acid.
Phosphoric Acid: Another product of the reaction with hydrochloric acid.
Sodium Chloride: Commonly formed as a byproduct in various reactions.
Aplicaciones Científicas De Investigación
Calcium sodium phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other calcium phosphate compounds.
- Employed in the preparation of bioceramics and composite materials.
Biology:
- Utilized in bone regeneration studies due to its biocompatibility and osteoconductive properties .
- Acts as a scaffold material for tissue engineering applications.
Medicine:
- Applied in the development of bone graft materials and dental cements .
- Used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry:
- Employed in the production of fertilizers and phosphoric acid.
- Used as an additive in food and beverages to provide essential minerals.
Comparación Con Compuestos Similares
Calcium sodium phosphate can be compared with other calcium phosphate compounds such as hydroxyapatite, tricalcium phosphate, and dicalcium phosphate .
Hydroxyapatite:
Similarities: Both compounds are used in bone regeneration and dental applications.
Differences: Hydroxyapatite has a higher calcium-to-phosphate ratio and is more stable in biological environments.
Tricalcium Phosphate:
Similarities: Both are used in bone graft materials and have osteoconductive properties.
Differences: Tricalcium phosphate is more soluble and can be resorbed faster in the body.
Dicalcium Phosphate:
Similarities: Both are used as dietary supplements and in the production of fertilizers.
Differences: Dicalcium phosphate has a lower calcium-to-phosphate ratio and different solubility properties.
Propiedades
IUPAC Name |
calcium;sodium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJQWWVWRCVQT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNaO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889621 | |
| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Glass, oxide, chemicals | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13780-17-1, 15555-25-6, 65997-17-3 | |
| Record name | Calcium sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenanite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glass, oxide, chemicals | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glass, oxide, chemicals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium sodium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7850XT8YDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)











![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)
